TCO-amine
Overview
Description
This compound is particularly notable for its application in bioorthogonal chemistry, where it is used in strain-promoted copper-free click chemistry reactions with tetrazines . The unique structure of TCO-amine allows it to participate in rapid and specific chemical reactions under physiological conditions, making it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-amine typically involves the functionalization of trans-cyclooctene with an amine group. This process can be carried out in a flow setup for photoisomerization, which is efficient and cost-effective .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of flow chemistry setups allows for continuous production, which is advantageous for meeting the high demand for TCO compounds in bioorthogonal chemistry applications . The process ensures high yields and purity of the final product, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
TCO-amine undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The most notable reaction is the strain-promoted copper-free click chemistry cycloaddition with tetrazines.
Substitution Reactions: This compound can react with carboxyl-containing compounds or biomolecules to form amide bonds through standard coupling techniques.
Common Reagents and Conditions
Tetrazines: Used in the inverse electron demand Diels-Alder (IEDDA) reaction with this compound.
DCC and EDC: Commonly used coupling agents for forming amide bonds with carboxyl-containing compounds.
Major Products Formed
Stable Covalent Linkages: Formed through the reaction with tetrazines.
Amide Bonds: Formed through coupling with carboxyl-containing compounds.
Scientific Research Applications
TCO-amine has a wide range of applications in scientific research, including:
Chemical Biology: Used for bioconjugation and labeling of biomolecules, enabling precise manipulation and study of biological processes.
Nuclear Medicine: Employed in the radiolabeling of peptides and other biomolecules for pretargeted nuclear imaging and therapy.
Targeted Cancer Therapy: Utilized in the “click-to-release” approach to selectively deliver therapeutic agents to cancer cells.
Drug Delivery Systems: Facilitates the targeted delivery of drugs, enhancing treatment efficacy while minimizing off-target effects.
Mechanism of Action
The primary mechanism of action for TCO-amine involves the inverse electron demand Diels-Alder reaction with tetrazines. This reaction is highly specific and rapid, forming a stable covalent bond between the TCO moiety and the tetrazine . The reaction kinetics are favorable under physiological conditions, making it suitable for in vivo applications . The molecular targets and pathways involved include the specific binding of this compound to tetrazine-functionalized biomolecules, enabling precise control over biological functions .
Comparison with Similar Compounds
Similar Compounds
trans-Cyclooctene: The parent compound of TCO-amine, used in similar bioorthogonal reactions.
Tetrazine-functionalized Compounds: Often used in conjunction with this compound for bioorthogonal chemistry applications.
Uniqueness of this compound
This compound stands out due to its functionalization with an amine group, which allows for additional coupling reactions with carboxyl-containing compounds . This versatility makes it a valuable tool in various scientific and industrial applications, providing unique advantages over other similar compounds.
Properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNVKTBTNQJBEE-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501175522 | |
Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799962-26-7 | |
Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799962-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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